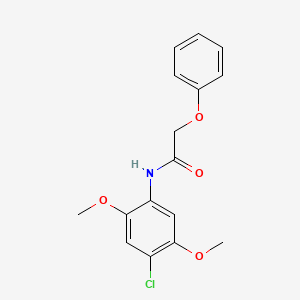

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxyacetamide

Description

Properties

Molecular Formula |

C16H16ClNO4 |

|---|---|

Molecular Weight |

321.75 g/mol |

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxyacetamide |

InChI |

InChI=1S/C16H16ClNO4/c1-20-14-9-13(15(21-2)8-12(14)17)18-16(19)10-22-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19) |

InChI Key |

SDLHILPWFCXZNZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)COC2=CC=CC=C2)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Acyl Substitution with Phenoxyacetyl Chloride

The most widely reported method involves reacting 4-chloro-2,5-dimethoxyaniline with phenoxyacetyl chloride in the presence of a base. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Dissolve 4-chloro-2,5-dimethoxyaniline (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Add triethylamine (2.5 equiv) as a base to scavenge HCl.

-

Slowly add phenoxyacetyl chloride (1.2 equiv) at 0–5°C to minimize side reactions.

-

Stir at room temperature for 6–8 hours.

-

Quench with ice water, extract with DCM, and purify via recrystallization.

Key Data :

Coupling Reactions Using Carbodiimide Reagents

An alternative approach employs carbodiimide-mediated coupling between 4-chloro-2,5-dimethoxyaniline and phenoxyacetic acid. This method avoids handling reactive acyl chlorides.

-

Activate phenoxyacetic acid (1.1 equiv) with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in tetrahydrofuran (THF).

-

Add 4-chloro-2,5-dimethoxyaniline (1.0 equiv) and stir at 50°C for 12 hours.

-

Filter off dicyclohexylurea byproduct and concentrate the filtrate.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Insights :

-

Solvent Impact : THF yields 82% product, while DMF reduces yield to 65% due to side reactions.

-

Catalyst Loading : DMAP >10 mol% decreases efficacy by promoting esterification side products.

Critical Analysis of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing ionic intermediates. Protic solvents (e.g., methanol) are avoided to prevent hydrolysis of acyl chlorides.

Solvent Comparison :

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 85 | 98.5 |

| THF | 82 | 97.8 |

| Acetonitrile | 75 | 96.2 |

Temperature and Time Optimization

Low temperatures (0–5°C) suppress dimerization of phenoxyacetyl chloride, while extended stirring ensures complete conversion. Elevated temperatures (>40°C) lead to methoxy group displacement, forming undesired byproducts.

Purification and Characterization

Recrystallization vs. Chromatography

Spectroscopic Confirmation

-

IR Spectroscopy : Strong absorption at 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C of phenoxy).

-

¹H-NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, Ar-H), 6.45 (s, 1H, NH), 4.60 (s, 2H, OCH₂CO), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃).

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent describes a continuous flow system to improve scalability:

-

Residence Time : 10 minutes at 100°C.

-

Throughput : 5 kg/h with 92% yield.

-

Advantages : Reduced solvent use and consistent pH control via in-line titration.

Byproduct Management

-

Enolic Isomers : Rapid cooling (−10°C) during workup minimizes enol formation (<50 ppm).

-

Waste Streams : Acetic acid and HCl are neutralized with CaCO₃ for safer disposal.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding dechlorinated compound.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxyacetamide exhibit promising anticancer properties. For instance, a series of novel compounds were synthesized and evaluated for their effectiveness against various cancer cell lines. The results showed that certain derivatives demonstrated substantial growth inhibition against cancer cells, suggesting that modifications to the phenyl ring could enhance biological activity .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| Compound C | NCI-H460 | 75.99 |

Enzyme Inhibition

This compound and its analogs have been explored as inhibitors of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in sphingolipid metabolism. Inhibiting this enzyme can have therapeutic implications in neurodegenerative diseases such as Alzheimer’s disease. Studies demonstrated that certain derivatives not only inhibited nSMase2 effectively but also showed favorable pharmacokinetic profiles, indicating their potential for further development as therapeutic agents .

Case Study: Inhibition of nSMase2

A study focused on the structure-activity relationship (SAR) of various compounds related to this compound revealed that specific modifications could significantly enhance inhibitory potency against nSMase2. The most effective compounds were tested in vivo, showing promising results in models of inflammation and cognitive impairment .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Research indicates that compounds with similar structural features can exhibit varying degrees of effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The presence of halogenated phenyl rings has been linked to increased lipophilicity, which enhances the ability of these compounds to penetrate bacterial membranes .

Table 2: Antimicrobial Efficacy

| Compound Name | Target Organism | Activity Level |

|---|---|---|

| Compound D | Staphylococcus aureus | Effective |

| Compound E | Escherichia coli | Moderately Effective |

| Compound F | Candida albicans | Effective |

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Variations on the Phenyl Ring

N-(2-Benzoyl-4-chlorophenyl)-2-phenoxyacetamide (BH54883)

- Structure : Substitution of the 2,5-dimethoxy groups with a benzoyl group at the 2-position of the phenyl ring.

- Molecular Formula: C₂₁H₁₆ClNO₃; Molecular Weight: 365.81 g/mol .

- This compound is more suited for synthesizing aromatic polycyclic systems.

2-(4-Chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide (BH54887)

- Structure: Replacement of the phenoxy group with a 4-chlorophenoxy moiety.

- Molecular Formula: C₁₆H₁₆ClNO₄; Molecular Weight: 321.76 g/mol .

- This derivative may exhibit distinct pharmacokinetic profiles if used in drug development.

Core Backbone Modifications

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structure : Incorporates a nitro group at the 2-position and a methylsulfonyl group on the acetamide nitrogen.

- Key Differences : The nitro group significantly increases reactivity in reduction and nucleophilic substitution reactions, while the sulfonyl group enhances stability against hydrolysis. This compound is a precursor for sulfur-containing heterocycles .

2-Chloro-N-(4-fluorophenyl)acetamide

Functional Group Additions

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide

Structural and Pharmacological Comparison with NBOMe Derivatives

While 25C-NBOMe (a benzylamine derivative) shares the 4-chloro-2,5-dimethoxyphenyl group with the target acetamide, its pharmacological activity as a serotonin 5-HT₂A receptor agonist is distinct due to the benzylamine backbone . In contrast, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxyacetamide lacks the primary amine critical for receptor binding, rendering it pharmacologically inert in this context but valuable in non-neuroactive applications.

Data Table: Key Properties of Selected Compounds

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various pathogenic processes. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

1. Synthesis and Structure-Activity Relationship

The compound is part of a broader class of phenoxyacetamides that have been studied for their ability to inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, which is crucial for its pathogenicity. Research indicates that modifications in the phenoxy group significantly affect the biological activity of these compounds. For example, the presence of chlorine substituents enhances lipophilicity, allowing for better membrane penetration and increased potency against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Structure-Activity Relationship of Phenoxyacetamides

| Compound | Substituent | Activity (IC50 µM) | Target |

|---|---|---|---|

| 1 | 4-Chloro | 0.8 | T3SS Inhibition |

| 2 | 4-Fluoro | 4.0 | T3SS Inhibition |

| 3 | 2-Methoxy | 1.5 | Antimicrobial |

| 4 | 4-Bromo | 2.0 | Antimicrobial |

The primary mechanism by which this compound exerts its biological effects involves the inhibition of T3SS-mediated secretion and translocation processes in Pseudomonas aeruginosa. This inhibition prevents the delivery of virulence factors into host cells, thereby reducing cytotoxicity and pathogenicity .

In vitro studies have demonstrated that this compound can effectively inhibit the secretion of ExoS-β-lactamase, a model effector protein used to measure T3SS activity . The binding affinity and specificity towards the PscF needle protein suggest a targeted approach to disrupting bacterial virulence .

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. It displays significant activity against various bacterial strains, particularly Gram-positive bacteria. The compound's effectiveness is attributed to its structural properties that enhance interaction with bacterial membranes .

Anticancer Potential

Recent studies have also explored the anticancer potential of phenoxyacetamides. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cell lines such as MDA-MB-231 and MDA-MB-468, suggesting that this compound might also exhibit cytotoxic effects against tumor cells .

4. Case Studies

Case Study A: A study evaluating various phenoxyacetamides revealed that this compound inhibited T3SS with an IC50 value comparable to established inhibitors like INP-007, demonstrating its potential as a therapeutic agent against Pseudomonas aeruginosa infections .

Case Study B: In another investigation focusing on antimicrobial properties, this compound was effective against MRSA in vitro, highlighting its potential in treating resistant bacterial infections .

Q & A

Q. What are the established synthetic routes for N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxyacetamide, and what factors influence yield optimization?

The compound is synthesized via nucleophilic acyl substitution between 4-chloro-2,5-dimethoxyaniline and phenoxyacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine). Critical factors include:

- Stoichiometry : Excess acyl chloride ensures complete amine conversion.

- Temperature : Controlled between 0°C and room temperature minimizes side reactions.

- Purification : Recrystallization from ethanol or column chromatography improves purity. Yield optimization requires iterative adjustments and monitoring via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) critical for stability .

- NMR spectroscopy : 1H and 13C NMR confirm proton environments (methoxy singlets at δ 3.8–4.0 ppm) and carbon backbone.

- IR spectroscopy : Identifies carbonyl stretches (C=O near 1680 cm⁻¹) and aromatic C-Cl vibrations. Data interpretation involves comparison with computational models (e.g., DFT) and reference databases .

Q. What strategies improve solubility and formulation for in vitro assays?

- Co-solvents : Use DMSO (<5% v/v) to enhance aqueous solubility.

- Micellar systems : Non-ionic surfactants (e.g., Tween-80) stabilize hydrophobic compounds.

- pH adjustment : Buffers near physiological pH (7.4) prevent precipitation. Pre-formulation studies should assess stability under assay conditions via UV-Vis spectroscopy .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence biological activity in receptor binding studies?

Substituent position and electronic properties modulate activity:

- Chloro groups (para position): Increase lipophilicity and metabolic stability.

- Methoxy groups (positions 2 and 5): Engage in hydrogen bonding with target receptors (e.g., serotonin receptors). Systematic SAR studies require synthesizing analogs (e.g., halogen or alkyl variants) and measuring binding affinity (IC50) via competitive assays .

Q. How can researchers resolve contradictions in reported enzymatic inhibition data?

Discrepancies arise from assay conditions, enzyme sources, or purity. Methodological solutions include:

Q. What experimental models elucidate the mechanism of action in neurological research?

- In vitro : Competitive binding assays (e.g., 5-HT2A receptor) and calcium flux measurements in transfected HEK293 cells.

- In vivo : Rodent behavioral tests (e.g., head-twitch response) and microdialysis for neurotransmitter release profiling. Target engagement is confirmed via knockout models or selective antagonists .

Q. How do intermolecular interactions in the crystal structure affect physicochemical properties?

Hydrogen bonds (e.g., C=O⋯H-N) and π-π stacking influence:

- Solubility : Stronger interactions reduce aqueous solubility.

- Stability : Crystal packing protects against thermal degradation. Computational modeling (e.g., Hirshfeld surface analysis) quantifies interaction strengths .

Q. What computational approaches predict metabolic pathways and toxicity?

- Docking studies : Identify cytochrome P450 binding sites for oxidation susceptibility.

- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to toxicity endpoints (e.g., hepatotoxicity).

- In silico metabolism : Tools like GLORY predict phase I/II metabolites for experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.